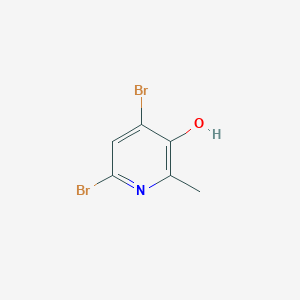

4,6-Dibromo-2-methylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJXHGQGKQDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466250 | |

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-75-3 | |

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4,6-Dibromo-2-methylpyridin-3-ol, a halogenated pyridine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents data for structurally related compounds to offer valuable insights for researchers. The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of significant interest for their potential biological activities.

Core Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for any experimental design, from reaction setup to analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 188923-75-3 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [2] |

| Molecular Weight | 266.92 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid (inferred from related compounds) | [3][4] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

Experimental Protocols: A Representative Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of structurally similar compounds, such as other brominated methylpyridines, often involves the direct bromination of a pyridine precursor. The following is a representative protocol for the synthesis of a related compound, 2-amino-3,5-dibromo-4-methylpyridine, which illustrates a common methodology in this area of chemistry.[5]

Objective: To synthesize 2-amino-3,5-dibromo-4-methylpyridine via bromination of 2-amino-4-methylpyridine.[5]

Materials:

-

2-amino-4-methylpyridine (30.0 g, 0.277 mol)

-

72% Sulfuric acid (130 mL)

-

Bromine (21.5 mL, 0.416 mol)

-

Ice

-

50% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-4-methylpyridine in 72% sulfuric acid in a flask suitable for the reaction volume.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add bromine dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to 25°C and continue stirring for 18 hours.

-

Carefully pour the reaction mixture into ice water.

-

Adjust the pH of the solution to 10 with a 50% sodium hydroxide solution to precipitate the product.

-

Collect the resulting solid by filtration.

-

Extract the filtrate with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase.

-

Combine the concentrated solid with the previously filtered solid and purify by flash column chromatography (eluent: 2% methanol/dichloromethane) to yield the final product.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel substituted pyridine compound, which would be applicable to this compound.

Caption: A general workflow for the synthesis and characterization of a novel pyridine derivative.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of halogenated pyridine derivatives is a subject of interest in medicinal chemistry. Substituted pyridine scaffolds are known to exhibit a wide range of biological activities, which are significantly influenced by the type and position of substituents on the pyridine ring.[6]

Derivatives of 2-substituted-4-methylpyridine, for example, have shown notable cytotoxic activity against various cancer cell lines.[7] Additionally, many substituted pyridine compounds have been investigated for their antimicrobial properties.[7] The presence of halogen atoms can substantially affect the cytotoxic and antiproliferative effects of these compounds.[6]

Given these precedents, it is plausible that this compound could serve as a valuable intermediate or a candidate molecule for screening in anticancer and antimicrobial drug discovery programs. Further research is required to elucidate any specific biological effects and to identify potential interactions with cellular signaling pathways.

References

- 1. 4,6-Dibromo-3-hydroxy-2-methylpyridine | 188923-75-3 [m.chemicalbook.com]

- 2. 2,6-Dibromo-4-methylpyridin-3-ol | C6H5Br2NO | CID 156650328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dibromo-2-methylpyridine 97 39919-65-8 [sigmaaldrich.com]

- 4. cynorlaboratories.com [cynorlaboratories.com]

- 5. 2-Amino-3,5-dibromo-4-methylpyridine CAS#: 3430-29-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical Properties of 4,6-Dibromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4,6-Dibromo-2-methylpyridin-3-ol |

| CAS Number | 188923-75-3 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Canonical SMILES | CC1=NC(Br)=CC(Br)=C1O |

| InChI Key | Not readily available |

Physical Properties

A comprehensive set of experimentally determined physical properties for this compound is not available in published literature. The following table summarizes the available information and provides estimated values based on computational predictions and the properties of structurally similar compounds.

| Property | Value | Source/Method |

| Melting Point | Data not available. Expected to be a solid at room temperature. | N/A |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | N/A |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Analogy to other halogenated aromatic compounds. |

| pKa | Data not available. The presence of two electron-withdrawing bromine atoms is expected to lower the pKa of the hydroxyl group compared to 2-methylpyridin-3-ol, making it more acidic. The pyridine nitrogen is expected to be weakly basic. | Chemical principles. |

Spectral Properties (Predicted)

Experimental spectra for this compound are not publicly available. The following are predicted spectral characteristics based on the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (C5-H) | 7.0 - 7.5 | Singlet |

| OH | 5.0 - 6.0 (broad) | Singlet |

| CH₃ | 2.3 - 2.6 | Singlet |

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show six distinct signals for the six carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C3) | 150 - 160 |

| C-Br (C4, C6) | 110 - 130 |

| C-N (C2) | 145 - 155 |

| C-H (C5) | 120 - 130 |

| CH₃ | 15 - 25 |

Note: The carbon attached to the bromine atoms may show reduced intensity.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C=C, C=N stretch (aromatic ring) | 1550 - 1650 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

| C-Br stretch | 500 - 650 |

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

| Ion | m/z (approximate) | Description |

| [M]⁺ | 265/267/269 | Molecular ion |

| [M-Br]⁺ | 186/188 | Loss of a bromine atom |

| [M-HBr]⁺ | 185/187 | Loss of hydrogen bromide |

Experimental Protocols

The following are generalized protocols for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Determination of Solubility

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are used.

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Observation: The mixture is agitated at a constant temperature. Solubility is determined by visual inspection (complete dissolution) or by analyzing the concentration of the dissolved solute using techniques like UV-Vis spectroscopy or HPLC. The results are typically reported in terms of mg/mL or mol/L.

NMR, IR, and Mass Spectrometry Analysis

-

Sample Preparation:

-

NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: The solid sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

MS: The sample is dissolved in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

-

Instrumentation: Standard NMR spectrometers (e.g., 400 MHz), FT-IR spectrometers, and mass spectrometers are used.

-

Data Acquisition: Spectra are acquired using standard parameters for each technique.

Plausible Synthetic Workflow

While a specific synthesis for this compound is not readily found in the literature, a plausible route could involve the bromination of 2-methylpyridin-3-ol. The following diagram illustrates a generalized workflow for such a transformation.

Caption: A generalized workflow for the synthesis of this compound.

Disclaimer: The physical and spectral data presented in this guide are largely predictive due to the absence of comprehensive experimental data in the public domain. Researchers should independently verify these properties through experimentation. The provided synthetic workflow is a plausible chemical pathway and has not been experimentally validated.

An In-depth Technical Guide to 4,6-Dibromo-2-methylpyridin-3-ol

This technical guide provides a comprehensive overview of 4,6-Dibromo-2-methylpyridin-3-ol, focusing on its chemical identifiers, physicochemical properties, a postulated synthesis protocol, and an exploration of the biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identifiers and Properties

This compound is a halogenated pyridine derivative. Detailed identifiers and physicochemical properties are summarized below, providing a foundational reference for laboratory and research applications.

| Identifier/Property | Value | Source(s) |

| CAS Number | 188923-75-3 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO | [1][2] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4,6-Dibromo-3-hydroxy-2-methylpyridine | [2] |

| Physical Form | Solid (predicted) | N/A |

| InChI Key | Not available | N/A |

| SMILES | Not available | N/A |

Experimental Protocols

Postulated Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2-methylpyridin-3-ol. The first step involves the bromination of the pyridine ring, followed by purification.

Step 1: Bromination of 2-methylpyridin-3-ol

-

Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Signaling Pathways

There is a notable lack of publicly available information regarding the specific biological activity of this compound. However, the broader class of halogenated pyridin-3-ol derivatives has been investigated for a variety of biological activities. Substituted pyridine scaffolds are recognized as privileged structures in medicinal chemistry, often exhibiting a range of pharmacological effects. The nature and position of substituents on the pyridine ring are critical in determining the biological activity.

Biological Activities of Structurally Related Substituted Pyridine Derivatives

| Compound Class | Reported Biological Activity | Potential Application |

| Pyridine-3-sulfonamides | Anticancer (Leukemia, Colon Cancer, Melanoma) | Oncology |

| Imidazo[4,5-b]pyridine Derivatives | Anticancer (Breast, Lung, Colon, Ovarian Cancer) | Oncology |

| Pyrido[2,3-d]pyrimidines | Anticancer (Breast Adenocarcinoma) | Oncology |

| Various Substituted Pyridines | Antimicrobial (Antibacterial and Antifungal) | Infectious Diseases |

Note: The data presented is for general substituted pyridine derivatives and not for this compound itself.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, related substituted pyridines have been shown to modulate various cellular pathways. For instance, some pyridine derivatives function as kinase inhibitors, interfering with signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. This suggests that derivatives of this compound class could potentially target pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are often dysregulated in cancer.

Visualizations

Postulated Synthesis Workflow

Caption: Postulated workflow for the synthesis of this compound.

General Kinase Inhibitor Signaling Pathway

Caption: Potential mechanism of action for substituted pyridines as kinase inhibitors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,6-Dibromo-2-methylpyridin-3-ol

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structure elucidation of the novel compound, 4,6-Dibromo-2-methylpyridin-3-ol. The following sections detail the hypothetical experimental protocols for its synthesis and the analytical techniques employed to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All data presented is predicted based on established principles of organic chemistry and spectroscopy.

Hypothetical Experimental Protocols

The synthesis and purification of this compound would likely proceed through a multi-step process, starting from a commercially available precursor. The following is a plausible experimental protocol.

Synthesis of this compound

-

Starting Material: 2-methylpyridin-3-ol.

-

Bromination: To a solution of 2-methylpyridin-3-ol in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature, likely with the exclusion of light to prevent radical side reactions. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis

A suite of spectroscopic techniques would be employed to confirm the structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source would be used to determine the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: An FT-IR spectrometer would be used to identify the characteristic functional groups present in the molecule.

Data Presentation

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | -OH |

| ~7.8 | s | 1H | H-5 |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-3 |

| ~148 | C-2 |

| ~140 | C-6 |

| ~130 | C-5 |

| ~110 | C-4 |

| ~20 | -CH₃ |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 267.8865 |

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) would be a key diagnostic feature.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (aliphatic) |

| ~1600, ~1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1200 | Strong | C-O stretch |

| ~700-600 | Strong | C-Br stretch |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the proposed structure of the target compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Proposed chemical structure of this compound.

Conclusion

The comprehensive analysis of the predicted spectroscopic data provides a robust framework for the unequivocal structure elucidation of this compound. The combination of NMR, MS, and IR spectroscopy allows for the determination of the molecular formula, the identification of key functional groups, and the precise assignment of the atom connectivity, confirming the substitution pattern on the pyridine ring. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

4,6-Dibromo-2-methylpyridin-3-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 4,6-Dibromo-2-methylpyridin-3-ol, a halogenated pyridine derivative. Due to the limited availability of published experimental protocols and biological activity data for this specific isomer, this document focuses on its fundamental molecular characteristics. Further research would be required to elucidate its synthesis, experimental applications, and potential biological roles.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H5Br2NO | [1] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| CAS Number | 188923-75-3 | [1][2] |

Experimental Protocols

A general workflow for the characterization of a novel synthesized compound like this compound would typically involve the following steps.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways. Its structural similarity to other pyridine-based compounds suggests potential for biological activity, but this would require empirical validation through screening and bioassays. The logical relationship for investigating such a compound is outlined below.

Caption: Logical workflow for the biological investigation of a novel chemical entity.

References

Navigating the Therapeutic Potential of Substituted Pyridin-3-ols: A Technical Guide Focused on 4,6-Dibromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridin-3-ol and its tautomeric pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide centers on the chemical and potential biological landscape of 4,6-Dibromo-2-methylpyridin-3-ol, a specific derivative within this class. While detailed experimental data for this particular compound is not extensively available in the public domain, this document provides a comprehensive overview based on the known properties and activities of structurally related pyridin-3-ol and pyridinone derivatives. This guide aims to equip researchers and drug development professionals with a foundational understanding of the potential synthesis, biological activities, and experimental considerations for exploring the therapeutic utility of this compound and its analogs.

Introduction to this compound

This compound is a halogenated derivative of the 2-methylpyridin-3-ol core. The presence of bromine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position suggests a molecule with potential for diverse chemical interactions and biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 188923-75-3 | [3] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.92 g/mol | [3] |

The pyridin-3-ol moiety can exist in equilibrium with its pyridinone tautomer. This tautomerism can be crucial for its biological activity, influencing its ability to act as both a hydrogen bond donor and acceptor, which is a key feature in its interaction with biological targets.[1][2]

Synthesis Strategies for Substituted Pyridin-3-ols

General Synthetic Approaches

Two primary strategies for synthesizing the pyridinone ring, a tautomer of pyridin-3-ol, involve:

-

Ring formation from acyclic precursors: This often involves condensation reactions to construct the heterocyclic ring.[2]

-

Modification of an existing pyridine ring: This can involve introducing functional groups, such as hydroxyl and bromo moieties, onto a pre-formed pyridine scaffold.[2]

A plausible synthetic route for halogenated 2-methylpyridin-3-ols could involve the bromination of a 2-methylpyridin-3-ol precursor. The conditions for such a reaction would need to be carefully optimized to achieve the desired regioselectivity. For instance, the synthesis of related bromo-pyridines has been achieved by reacting a pyridine derivative with bromine in the presence of a catalyst like aluminum chloride.[4]

Illustrative Experimental Protocol: Synthesis of a Brominated Pyridine Derivative

The following protocol for the synthesis of 4-bromo-2-methyl-3-nitro-pyridine from 2-methyl-3-nitropyridin-4-ol illustrates a potential synthetic transformation that could be adapted.

Reaction: Conversion of a hydroxypyridine to a bromopyridine.

Materials:

-

2-methyl-3-nitropyridin-4-ol

-

Phosphorus oxybromide

-

Chloroform

-

Ice water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Dichloromethane

-

Methanol

-

Silica gel

Procedure:

-

A mixture of 2-methyl-3-nitropyridin-4-ol and phosphorus oxybromide is heated at 140°C in a pressure vessel for 3 hours.[5]

-

The reaction mixture is cooled and then poured into a mixture of chloroform and ice water.[5]

-

The organic layer is separated, washed sequentially with water and saturated sodium bicarbonate solution, and then dried over magnesium sulfate.[5]

-

The solvent is removed under reduced pressure to yield a crude product.[5]

-

The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent to afford the final product.[5]

Potential Biological Activities and Therapeutic Targets

The pyridin-3-ol and pyridinone scaffolds are known to exhibit a broad spectrum of biological activities.[2][6] The introduction of halogen atoms, such as bromine, can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[7]

Table 2: Overview of Potential Biological Activities of Substituted Pyridin-3-ol Derivatives

| Biological Activity | Potential Molecular Targets | Illustrative Examples (from related compounds) | Reference(s) |

| Anticancer | Protein Tyrosine Kinases (PTKs), FLT3, Met kinase, MNK, IDH1 | Pyridinone-quinazoline derivatives (IC₅₀: 9-15 µM against MCF-7, HeLa, and HepG2 cells) | [2][6] |

| Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Pyridinone derivatives with high potency against wild-type and drug-resistant HIV-1 strains | [2] |

| Antimicrobial | Dihydropteroate synthase, Iron chelation | 3-hydroxy-4-pyridinones as antibacterial agents (MIC: 6.7 to 13.2 mg/L against Gram-positive strains) | [2] |

| Anti-inflammatory | Cyclooxygenase (COX), Nitric Oxide (NO) production | Brodifacoum (a coumarin derivative with structural similarities) showed inhibition of LPS-stimulated nitrite production in BV-2 microglia cells | [8] |

Kinase Inhibition and Cancer Therapy

Many pyridinone derivatives have been developed as kinase inhibitors.[1] The pyridine ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors. Given that FMS-like tyrosine kinase 3 (FLT3) mutations are common in acute myeloid leukemia (AML), pyridine-based derivatives are being explored as FLT3 inhibitors.[9] The dibromo substitution pattern on this compound could influence its binding affinity and selectivity for various kinase targets.

Antimicrobial and Antiviral Potential

The pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV activity.[2] Furthermore, 3-hydroxy-4-pyridinones have been investigated as iron chelators with antibacterial properties.[2] The specific substitution pattern of this compound would likely influence its spectrum of activity.

Experimental Workflows and Methodologies

To evaluate the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary. The following are representative experimental workflows.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Experimental Workflow for MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Protheragen [protheragen.ai]

- 4. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]

- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Dibromo-2-methylpyridin-3-ol synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,6-Dibromo-2-methylpyridin-3-ol, focusing on its nomenclature, synthesis, and known applications as a chemical intermediate. The information presented herein is curated from scientific literature and patent databases to support research and development activities.

Chemical Identity and Nomenclature

This compound is a halogenated pyridine derivative. Accurate identification is crucial for procurement, synthesis, and regulatory purposes. The following table summarizes its primary identifiers, synonyms, and alternative names.

| Identifier Type | Value |

| CAS Number | 188923-75-3[1] |

| IUPAC Name | This compound |

| Synonyms | 3-Pyridinol, 4,6-dibromo-2-methyl- |

| 4,6-Dibromo-3-hydroxy-2-methylpyridine |

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature, the following information can be inferred from supplier data sheets and chemical databases.

| Property | Value |

| Molecular Formula | C₆H₅Br₂NO[1] |

| Molecular Weight | 266.92 g/mol [1] |

Role in Organic Synthesis

Current literature and patent filings primarily describe this compound as a key intermediate in the synthesis of more complex molecules, particularly those investigated as modulators of ion channels.[2][3]

Experimental Protocol: Synthesis Intermediate for Ion Channel Modulators

The following protocol details a common synthetic step where this compound is utilized as a precursor. This procedure is adapted from methodologies described in multiple patents for the synthesis of spirocyclic piperidine amides.[2][3]

Reaction:

Caption: Synthetic pathway utilizing this compound.

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

-

Water (H₂O), deionized

-

Hydrochloric acid (HCl), (e.g., 2 N solution)

Procedure:

-

A solution of this compound (e.g., 15.8 g, 59.4 mmol) is prepared in anhydrous THF (200 mL) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2]

-

The solution is cooled to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).[2]

-

n-Butyllithium in hexane (e.g., 50 mL of a 2.5 M solution, 125 mmol) is added dropwise to the cooled solution, ensuring the internal temperature is maintained at or below -78 °C.[2]

-

The resulting mixture is stirred at -78 °C for a period of 2 hours.[2]

-

The reaction is then quenched by the addition of water (50 mL).[2]

-

The quenched reaction mixture is neutralized with a 2 N HCl solution.[2]

-

The resulting product is then carried forward for subsequent synthetic steps, which typically involve further functionalization to yield the target spirocyclic piperidine amide derivatives.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies in the public domain that detail the biological activity, pharmacological profile, or direct involvement in any signaling pathways of this compound itself. Its documented role is that of a synthetic building block. The biological activities reported in the context of its use are associated with the final, more complex molecules synthesized from it, which have been investigated as inhibitors of ion channels, particularly voltage-gated sodium channels (NaV's).[2][3]

Quantitative Data

There is currently no publicly available quantitative data, such as IC₅₀ or Kᵢ values, pertaining to the biological activity of this compound.

Conclusion

This compound is a well-defined chemical entity with a primary role as an intermediate in organic synthesis. Its application in the construction of complex molecular architectures, particularly for the development of potential therapeutics targeting ion channels, is documented in patent literature. For researchers and drug development professionals, this compound represents a valuable starting material. However, it is important to note the current absence of data on its intrinsic biological properties. Future studies may be warranted to explore the pharmacological and toxicological profile of this compound.

References

- 1. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]

- 2. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 3. WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

Commercial Availability and Technical Profile of 4,6-Dibromo-2-methylpyridin-3-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and key technical data for the chemical compound 4,6-Dibromo-2-methylpyridin-3-ol (CAS No. 188923-75-3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific research, offering consolidated information on suppliers, physicochemical properties, and a proposed synthetic pathway. Due to the limited publicly available information on the specific biological activity of this compound, a generalized workflow for its biological evaluation is presented.

Introduction

This compound is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds that are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms and a hydroxyl group on the pyridine ring suggests its potential as a versatile building block for the synthesis of more complex molecules with potential biological activities. This guide aims to provide a centralized source of technical information to facilitate the procurement and application of this compound in research and development.

Commercial Availability

This compound is available from several commercial chemical suppliers, primarily for research and development purposes. The table below summarizes the available information from a selection of suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Protheragen [1] | 188923-75-3 | C6H5Br2NO | 266.92 | Research Grade | Inquire |

| BLDpharm | 188923-75-3 | C6H5Br2NO | 266.92 | Inquire | Inquire |

| Apollo Scientific | 188923-75-3 | C6H5Br2NO | 266.92 | Inquire | Inquire |

| MOLBASE | 188923-75-3 | C6H5Br2NO | 266.92 | ≥ 95% | 1g |

| ChemicalBook | 188923-75-3 | C6H5Br2NO | 266.92 | Inquire | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 188923-75-3 |

| Molecular Formula | C6H5Br2NO |

| Molecular Weight | 266.92 g/mol |

| Physical State | Solid (presumed) |

| Storage Conditions | Inert atmosphere, 2-8°C (recommended for similar compounds) |

Proposed Synthesis Protocol

Reaction Scheme:

Materials:

-

2-methylpyridin-3-ol

-

Bromine (Br2)

-

Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve 2-methylpyridin-3-ol in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent dropwise to the stirred solution of the starting material. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: This is a proposed protocol and would require optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time. Appropriate safety precautions must be taken when handling bromine, which is a highly corrosive and toxic substance.

Logical Workflow for Biological Evaluation

Due to the absence of specific biological data for this compound, a logical workflow for its initial biological evaluation is presented below. This workflow is applicable to novel compounds in a drug discovery pipeline.

Conclusion

This compound is a commercially available compound with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its availability and physicochemical properties to aid researchers in its procurement and use. While a specific synthesis protocol and biological activity data are currently lacking in the public domain, a plausible synthetic route and a general workflow for biological evaluation have been proposed. Further research into the synthesis and biological properties of this compound is warranted to explore its full potential in drug discovery and other scientific disciplines.

References

Spectroscopic and Synthetic Overview of 4,6-Dibromo-2-methylpyridin-3-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available data and synthetic strategies concerning 4,6-Dibromo-2-methylpyridin-3-ol. Extensive searches of scientific databases indicate a lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific, detailed synthetic protocols for this particular isomer.

However, to provide valuable context for researchers in this area, this document presents the available data for the constitutional isomer, 2,6-Dibromo-4-methylpyridin-3-ol . Furthermore, a plausible synthetic route for the target molecule, this compound, is proposed based on established chemical principles and analogous reactions reported for similar compounds.

Part 1: Data on the Constitutional Isomer: 2,6-Dibromo-4-methylpyridin-3-ol

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | PubChem[1] |

| Molecular Weight | 266.92 g/mol | PubChem[1] |

| IUPAC Name | 2,6-dibromo-4-methylpyridin-3-ol | PubChem[1] |

| CAS Number | 2852767-48-5 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Monoisotopic Mass | 266.87174 Da | PubChem[1] |

Note: The data presented above is for the constitutional isomer 2,6-Dibromo-4-methylpyridin-3-ol and should be used as a reference point with caution when considering the properties of this compound.

Part 2: Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be conceptualized starting from a suitable precursor, such as 2-methylpyridin-3-ol. The proposed synthesis involves a two-step process: nitration followed by a Sandmeyer-type reaction to introduce the bromine atoms.

Proposed Synthetic Workflow

References

Potential Research Areas for 4,6-Dibromo-2-methylpyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative with a structure amenable to a variety of chemical modifications, positioning it as a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in molecules with known biological activities. This guide provides a comprehensive overview of potential research avenues for this compound, including proposed synthetic and derivatization strategies, and highlights key biological targets for investigation. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of compounds targeting a wide array of biological macromolecules. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3]

This compound combines the desirable features of a pyridine core with the strategic placement of two bromine atoms and a hydroxyl group. These functional groups offer multiple points for chemical diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. This guide will explore potential synthetic routes, key chemical reactions for derivatization, and promising areas of biological investigation for this compound.

Chemical Synthesis and Characterization

While a specific, detailed synthesis for this compound is not widely reported, a plausible synthetic route can be proposed based on established pyridine chemistry.

Proposed Synthetic Protocol

A potential synthesis could involve the bromination of 2-methylpyridin-3-ol. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions.

Experimental Protocol: Bromination of 2-Methylpyridin-3-ol

-

Reaction Setup: To a solution of 2-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a brominating agent like N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes the expected physicochemical properties and key spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 150-155 °C (estimated) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~10.0 (s, 1H, OH), 7.8 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~155 (C-OH), 145 (C-Br), 140 (C-N), 120 (C-Br), 110 (C-H), 20 (CH₃) |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₆H₆Br₂NO⁺: 267.88, found: 267.88 |

Potential Derivatization Strategies

The two bromine atoms on the pyridine ring are ideal handles for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling organoboron compounds with organic halides.[4][5][6][7] This reaction can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at the 4- and 6-positions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the bromine-substituted positions.[8][9][10][11][12] This is a key reaction for synthesizing libraries of aryl amines, which are common motifs in bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2-2.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (2.5 eq).

-

Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent. The reaction should be carried out under an inert atmosphere (argon or nitrogen).

-

Reaction Conditions: Heat the mixture to 90-110 °C for 8-24 hours. Monitor the reaction's progress.

-

Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The crude product is then purified by column chromatography.

Potential Biological Research Areas

Based on the activities of structurally related halogenated pyridines and pyridinols, several promising areas for biological investigation can be proposed for derivatives of this compound.

Kinase Inhibition

Substituted pyridine scaffolds are prevalent in kinase inhibitors.[13][14][15][16][17] The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the ATP binding pocket of many kinases. The substituents on the pyridine ring can be tailored to achieve potency and selectivity for specific kinases.

Potential Kinase Targets:

-

PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[14][17]

-

Glycogen Synthase Kinase 3 (GSK-3): This kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[13]

-

Vaccinia-Related Kinases (VRKs): VRK1 and VRK2 are involved in cell cycle regulation and have been identified as potential targets in oncology.[16]

Antimicrobial Activity

Halogenated organic compounds, including those of marine origin, have demonstrated significant antimicrobial properties.[2][3][18][19][20] The presence of bromine atoms in this compound suggests that its derivatives could be explored for antibacterial and antifungal activities.

Potential Microbial Targets:

-

Gram-positive bacteria: (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Fungal pathogens: (e.g., Candida albicans, Aspergillus fumigatus)

Anticancer Activity

Many pyridine derivatives have been investigated as potential anticancer agents.[21] The cytotoxic effects of these compounds can be mediated through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.

Hypothetical Anticancer Activity Data (based on related compounds)

| Cell Line | Cancer Type | Potential IC₅₀ Range (µM) |

| MCF-7 | Breast Cancer | 5 - 20 |

| HCT116 | Colon Cancer | 10 - 30 |

| A549 | Lung Cancer | 15 - 40 |

| PC-3 | Prostate Cancer | 8 - 25 |

Conclusion

This compound represents a largely untapped resource for medicinal chemistry and drug discovery. Its versatile chemical structure, with multiple points for diversification, makes it an excellent starting point for the development of novel small molecule therapeutics. The potential for this scaffold to yield potent kinase inhibitors, antimicrobial agents, and anticancer compounds is significant. The synthetic protocols, derivatization strategies, and potential biological targets outlined in this guide provide a solid framework for initiating research into the therapeutic applications of this compound and its analogues. Further investigation into this compound class is highly encouraged and is poised to contribute valuable knowledge to the field of drug development.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,6-Dibromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,6-dibromo-2-methylpyridin-3-ol from 2-methylpyridin-3-ol via electrophilic bromination. The hydroxyl and methyl groups on the pyridine ring direct the bromination to the 4 and 6 positions. This protocol is based on established chemical principles of electrophilic aromatic substitution on substituted pyridines. While direct literature on this specific transformation is scarce, the described methodology offers a robust starting point for researchers. The protocol includes reaction setup, execution, work-up, purification, and characterization of the final product.

Introduction

Substituted pyridinols are important structural motifs in medicinal chemistry and materials science. Halogenated derivatives, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions. The synthesis of this compound provides a building block with two reactive bromine atoms, allowing for selective modifications at these positions. The electronic properties of the pyridine ring are influenced by the electron-donating hydroxyl and methyl groups, which activate the ring towards electrophilic substitution.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-methylpyridin-3-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH3CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylpyridin-3-ol (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Physical State | Expected Yield (%) |

| 2-methylpyridin-3-ol | C6H7NO | 109.13 | 1.0 | Solid | - |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 2.2 | Solid | - |

| This compound | C6H5Br2NO | 266.92 | - | Solid | 70-85 |

Note: The expected yield is an estimate based on similar bromination reactions of activated pyridine rings and may vary depending on the specific reaction conditions and scale.

Visualization of the Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Handle N-bromosuccinimide with care as it is a lachrymator and corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the positions of the bromine atoms and the presence of the methyl and hydroxyl protons. The aromatic proton signal is expected to be a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of the two bromine atoms will be characteristic.

-

Melting Point (MP): To determine the purity of the solid product.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.

Application Notes and Protocols: Experimental Protocol for the Bromination of 2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the bromination of 2-methylpyridin-3-ol, a critical process for the synthesis of versatile intermediates in pharmaceutical and materials science research. The protocol is adapted from established procedures for structurally similar compounds and is designed to be a reliable starting point for laboratory synthesis.

Introduction

The bromination of pyridine rings is a fundamental transformation in organic chemistry, yielding key building blocks for the development of novel therapeutic agents and functional materials. 2-methylpyridin-3-ol possesses an activated pyridine ring due to the electron-donating nature of the hydroxyl and methyl groups. This activation facilitates electrophilic aromatic substitution, allowing for the introduction of a bromine atom, which can serve as a handle for subsequent cross-coupling reactions and other functionalizations. The regioselectivity of the bromination is primarily governed by the directing effects of the existing substituents.

Reaction and Mechanism

The bromination of 2-methylpyridin-3-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The methyl group at the 2-position also has a weak activating and ortho, para-directing influence.

Given the substitution pattern, the incoming electrophile (bromine) is expected to substitute at one of the activated, unoccupied positions. Position 2 is already occupied by the methyl group. Therefore, the most likely positions for bromination are position 4 and position 6. The precise regioselectivity may be influenced by steric hindrance from the methyl group and the specific reaction conditions employed. This protocol is based on the synthesis of the closely related 2-bromo-3-hydroxy-6-methylpyridine, suggesting that bromination at an ortho position to the hydroxyl group is a highly probable outcome.

Experimental Protocol

This protocol is adapted from the reported synthesis of 2-bromo-3-hydroxy-6-methylpyridine.[1] Researchers should optimize the conditions for their specific setup and analytical capabilities.

Materials:

-

2-methylpyridin-3-ol

-

Pyridine (anhydrous)

-

Bromine (Br₂)

-

Water (deionized)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylpyridin-3-ol (1 equivalent) in anhydrous pyridine.

-

Bromine Solution Preparation: In a separate flask, prepare a solution of bromine (1.1 equivalents) in anhydrous pyridine.

-

Bromination Reaction: Slowly add the bromine solution dropwise to the stirred solution of 2-methylpyridin-3-ol at room temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 40°C and stir for 1 hour.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Removal: Once the reaction is complete, remove the pyridine solvent under reduced pressure using a rotary evaporator.

-

Workup: Suspend the resulting solid residue in deionized water and stir the suspension overnight.[1]

-

Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Drying: Dry the isolated solid to obtain the brominated 2-methylpyridin-3-ol. The reported yield for the analogous 2-bromo-3-hydroxy-6-methylpyridine is 53.1%.[1]

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.

-

Conduct the reaction in a fume hood to avoid exposure to volatile and corrosive fumes.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the analogous 2-bromo-3-hydroxy-6-methylpyridine, which can be used as a reference for the bromination of 2-methylpyridin-3-ol.[1]

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |

| 5-hydroxy-2-methylpyridine | Bromine | Pyridine | 40°C | 1 hour | 2-bromo-3-hydroxy-6-methylpyridine | 53.1% |

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the bromination of 2-methylpyridin-3-ol.

Caption: Experimental workflow for the bromination of 2-methylpyridin-3-ol.

References

4,6-Dibromo-2-methylpyridin-3-ol: An Intermediate in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative with potential as a versatile intermediate in organic synthesis. Its structure, featuring two bromine atoms and a hydroxyl group on a methyl-substituted pyridine ring, offers multiple reactive sites for the construction of more complex molecular architectures. Pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals and bioactive molecules.[1][2] The strategic placement of bromine atoms allows for selective functionalization through various cross-coupling reactions, while the hydroxyl group can be a key site for etherification, esterification, or serve as a directing group. This document aims to provide an overview of the potential applications and theoretical synthetic protocols involving this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 188923-75-3 | [3] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.92 g/mol | [3] |

Synthesis

A generalized workflow for a potential synthesis is outlined below.

Caption: Proposed general workflow for the synthesis of this compound.

Applications in Organic Synthesis

As a di-brominated heterocyclic compound, this compound is a prime candidate for use in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] The two bromine atoms on the pyridine ring of this compound could potentially be functionalized sequentially, offering a pathway to unsymmetrically substituted pyridine derivatives. The regioselectivity of the coupling would likely be influenced by the electronic and steric environment of the two bromine atoms. Studies on similar dibromopyridines have shown that regioselective Suzuki coupling is achievable.[7]

Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling:

Objective: To synthesize a mono-arylated derivative of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Expected Outcome:

The reaction is expected to yield a mixture of mono-arylated products, with the potential for di-arylation depending on the reaction conditions. The regioselectivity of the first coupling would need to be determined experimentally.

The logical flow of a Suzuki-Miyaura coupling reaction is depicted in the following diagram.

Caption: Logical relationship in a Suzuki-Miyaura coupling using the title compound.

Significance in Medicinal Chemistry

The pyridine nucleus is a key structural motif in a vast number of pharmaceuticals.[8] The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The use of intermediates like this compound could provide access to novel, highly functionalized pyridine derivatives for screening in drug discovery programs. The pyridin-3-ol moiety itself is found in various bioactive compounds.[9]

Conclusion

While specific experimental data for this compound is currently limited in publicly accessible literature, its chemical structure suggests significant potential as a valuable intermediate in organic synthesis, particularly for the construction of complex, polysubstituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, would allow for the introduction of a wide range of functional groups, making it a target of interest for researchers in medicinal chemistry and drug development. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 1-Bromobut-1-yne (EVT-414062) | 50405-39-5 [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions of 4,6-Dibromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4,6-Dibromo-2-methylpyridin-3-ol in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring two reactive bromine atoms at positions C4 and C6, offers a valuable scaffold for the synthesis of complex substituted pyridine derivatives, which are prominent in medicinal chemistry and materials science. The hydroxyl and methyl groups on the pyridine ring can influence the electronic properties and reactivity of the substrate, as well as the biological activity of the resulting products.

The protocols provided herein are based on established methods for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures.[1][2] This reaction is instrumental in coupling this compound with a variety of organoboron compounds.[1]

Data Presentation: Predicted Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes predicted conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Due to the presence of two bromine atoms, both mono- and di-substituted products can be obtained by controlling the stoichiometry of the boronic acid and the reaction conditions.

| Entry | Arylboronic Acid | Equivalents of Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Predicted Yield (%) |

| 1 | Phenylboronic acid | 1.1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Mono-arylated | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 1.1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | Mono-arylated | 80-90 |

| 3 | 3-Thienylboronic acid | 1.1 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | Mono-arylated | 70-85 |

| 4 | Phenylboronic acid | 2.2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | Di-arylated | 60-75 |

| 5 | 4-Methoxyphenylboronic acid | 2.2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (5) | Toluene/H₂O (10:1) | 110 | 24 | Di-arylated | 65-80 |

Experimental Protocol: Mono-Suzuki-Miyaura Coupling

This protocol is designed for the selective mono-arylation of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[2]

-

Under the inert atmosphere, add the palladium catalyst to the flask.[2]

-

Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.[3]

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the mono-arylated product.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4][5] This reaction is highly valuable for synthesizing arylalkynes from this compound.[6]

Data Presentation: Predicted Reaction Conditions and Yields for Sonogashira Coupling

The following table outlines predicted conditions for the Sonogashira coupling of this compound. Selective mono-alkynylation is generally achievable with controlled stoichiometry.

| Entry | Alkyne | Equivalents of Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Predicted Yield (%) |

| 1 | Phenylacetylene | 1.2 | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Diisopropylamine (3) | THF | 25 | 4 | Mono-alkynylated | 80-90 |

| 2 | 1-Hexyne | 1.2 | Pd(PPh₃)₄ (3) | CuI (1.5) | Triethylamine (3) | Toluene | 60 | 6 | Mono-alkynylated | 75-85 |

| 3 | Trimethylsilylacetylene | 1.2 | Pd(OAc)₂ (2) | CuI (1) | DBU (2.5) | MeCN | 50 | 5 | Mono-alkynylated | 85-95 |

| 4 | Phenylacetylene | 2.5 | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (5) | THF | 50 | 12 | Di-alkynylated | 55-70 |